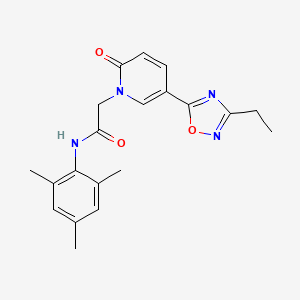

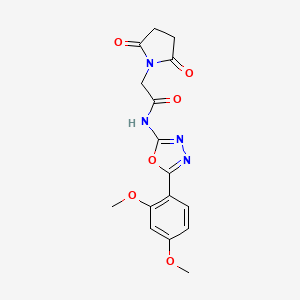

Methyl 2-(dimethylamino)-5-formylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(dimethylamino)-5-formylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research as a fluorescent probe for detecting the presence of free radicals and other reactive oxygen species in biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Processes : Methyl 2-(dimethylamino)-5-formylbenzoate is involved in complex chemical syntheses. For instance, it is used in the preparation of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer, as demonstrated by Kucerovy et al. (1997) in their development of a prototype process for synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, starting from 5-formylsalicylic acid and other compounds (Kucerovy et al., 1997).

Reactions and Derivatives : Methyl 2-(dimethylamino)-5-formylbenzoate reacts with various compounds to yield different derivatives. For instance, Reynolds and Allan (1969) described its reactions with N,N-dimethylformamide, leading to benzochroman-4-ones (Reynolds & Allan, 1969).

Formation of Isoindolin-1-one Derivatives : Ibrahimi et al. (2020) developed a one-pot synthesis of new 3-benzylphthalide derivatives using a strategy based on tetrakis(dimethylamino)ethylene (TDAE), involving the reactions of substituted methyl-2-formylbenzoates (Ibrahimi et al., 2020).

Organometallic Applications : Meller et al. (1998) researched the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron, revealing insights into the organometallic chemistry and potential applications of derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate (Meller et al., 1998).

Biomedical Research

Cytotoxic Activity : Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, where one of the intermediate compounds involved a dimethylamino group, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2003).

Anticancer Agents and Pharmacokinetics : Lukka et al. (2012) compared a series of benzonaphthyridine anti-cancer agents, including those with a dimethylamino group, revealing significant insights into the pharmacokinetics and antitumor activity of these compounds (Lukka et al., 2012).

Agricultural Applications

- Use in Herbicides : Mereiter (2011) studied the molecule of triflusulfuron-methyl, which includes a dimethylaminotriazinyl-urea group, showcasing its application in agricultural chemistry, particularly as a herbicide (Mereiter, 2011).

Photonics and Material Science

- Nonlinear Optical Properties : Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including a compound with a dimethylamino group, showing potential applications in photonic devices (Nair et al., 2022).

Environmental and Analytical Chemistry

Monitoring Carbon Dioxide Levels : Wang et al. (2015) developed novel fluorescent probes based on derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate for real-time monitoring of low carbon dioxide levels, demonstrating their application in environmental monitoring (Wang et al., 2015).

Selenium Detection : Demeyere and Hoste (1962) explored 4-Dimethylamino-1,2-phenylenediamine as a reagent for selenium detection, highlighting the analytical chemistry applications of derivatives of Methyl 2-(dimethylamino)-5-formylbenzoate (Demeyere & Hoste, 1962).

properties

IUPAC Name |

methyl 2-(dimethylamino)-5-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNYMOZHXCCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dimethylamino)-5-formylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

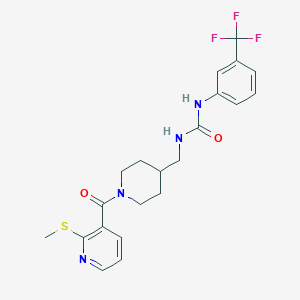

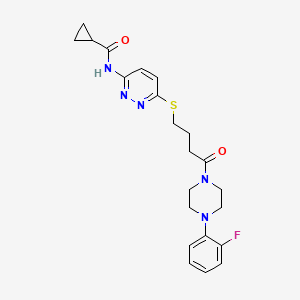

![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)

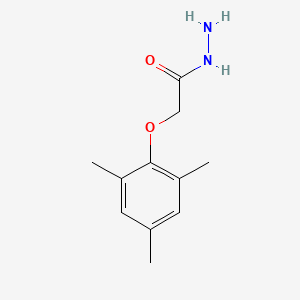

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)

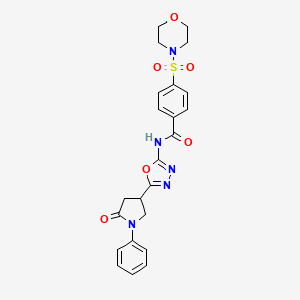

![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)

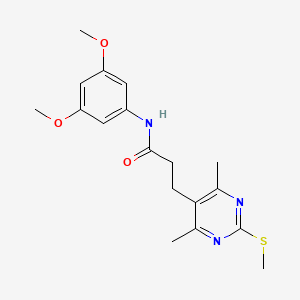

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)